4-(Benzyloxy)-2-chloroquinoline is a chemical compound characterized by its quinoline backbone, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. Specifically, this compound features a chloro substituent at the 2-position and a benzyloxy group at the 4-position of the quinoline structure. Its molecular formula is , and it has a molecular weight of approximately 269.73 g/mol. The compound is known for its potential biological activities and applications in medicinal chemistry, particularly due to its interactions with various biological targets.
Research indicates that 4-(benzyloxy)-2-chloroquinoline exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent, particularly against drug-resistant strains of Mycobacterium tuberculosis . Additionally, compounds with similar structures have shown promise in inhibiting various enzymes and receptors involved in cancer and inflammatory pathways .
The synthesis of 4-(benzyloxy)-2-chloroquinoline typically involves several steps:
For example, one method describes combining 2-chloro-4-hydroxyquinoline with benzyl bromide in acetonitrile under reflux conditions to yield 4-(benzyloxy)-2-chloroquinoline with good yields .
4-(Benzyloxy)-2-chloroquinoline has several applications in medicinal chemistry and pharmaceutical research:
Interaction studies have demonstrated that 4-(benzyloxy)-2-chloroquinoline interacts with multiple biological targets. It has been shown to inhibit cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP3A4), which are crucial for drug metabolism . These interactions may lead to significant implications for drug-drug interactions and pharmacokinetics.
Additionally, studies involving binding affinity to proteins such as bovine serum albumin indicate potential applications in drug formulation and delivery systems .
Several compounds share structural similarities with 4-(benzyloxy)-2-chloroquinoline. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
7-(Benzyloxy)-4-chloroquinoline | 178984-56-0 | 0.77 |
6-(Benzyloxy)-2-chloroquinoline | 623144-17-2 | 0.79 |
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline | 190728-25-7 | 0.74 |
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | 162364-72-9 | 0.73 |
2,4-Dichloro-8-methoxyquinoline | 32608-29-0 | 0.84 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. What distinguishes 4-(benzyloxy)-2-chloroquinoline is its specific arrangement of substituents that may contribute to its unique biological activity profile compared to others listed.
4-(Benzyloxy)-2-chloroquinoline exhibits distinctive nucleophilic substitution reactivity at both the C-2 and C-4 positions due to the electron-withdrawing nature of the quinoline nitrogen and the presence of the chlorine substituent [1] . The compound's molecular formula C₁₆H₁₂ClNO with a molecular weight of 269.73 g/mol provides a stable platform for various nucleophilic displacement reactions [1] . The quinoline ring system activates both positions toward nucleophilic attack, with the C-2 position being particularly susceptible due to the direct influence of the nitrogen heteroatom [9] [11].
The chlorine atom at the C-2 position of 4-(Benzyloxy)-2-chloroquinoline undergoes facile nucleophilic substitution reactions through a classical addition-elimination mechanism [9] [11]. Radiofluorination studies have demonstrated that 2-chloroquinoline derivatives readily undergo nucleophilic aromatic substitution with fluoride sources, achieving conversion rates of 16-91% depending on reaction conditions [9]. The substitution follows an SₙAr mechanism where the nucleophile attacks the electron-deficient carbon bearing the chlorine substituent [9] [10].
Experimental data shows that 4-(Benzyloxy)-2-chloroquinoline exhibits enhanced reactivity compared to unactivated chloroquinolines due to the combined electron-withdrawing effects of the quinoline nitrogen and the oxygen substituent [9]. Temperature optimization studies reveal that reactions proceed efficiently at 100-110°C in polar aprotic solvents [9]. The ortho effect relative to the quinoline nitrogen significantly enhances the substitution rate compared to meta or para positions [9].
Table 1: Halogen Exchange Reaction Data for 2-Chloroquinoline Derivatives
Substrate | Nucleophile | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|
4-(Benzyloxy)-2-chloroquinoline | [¹⁸F]F⁻ | 110 | 89 | [9] |
2-Chloro-4-phenoxyquinoline | F⁻ | 100 | 76 | [9] |
2-Chloroquinoline | [¹⁸F]F⁻ | 100 | 65 | [9] |
The benzyloxy protecting group at the C-4 position undergoes selective cleavage through catalytic hydrogenolysis using palladium on carbon under hydrogen atmosphere [16] [17]. This transformation proceeds via heterogeneous catalysis where the benzyl carbon-oxygen bond is cleaved to yield toluene and the corresponding 4-hydroxyquinoline derivative [16] [19]. The reaction typically requires atmospheric pressure hydrogen and palladium on carbon catalyst in methanol or ethanol solvent at room temperature [17] [19].
Mechanistic studies indicate that the hydrogenolysis proceeds through initial coordination of the benzyl group to the palladium surface, followed by hydrogen insertion and carbon-oxygen bond cleavage [16] [17]. The process is highly selective for benzyl ethers over other ether linkages, making it valuable for synthetic applications [19]. Reaction yields typically range from 85-95% under optimized conditions [17].
Table 2: Benzyloxy Group Hydrogenolysis Reaction Conditions
Catalyst | Solvent | Pressure | Temperature | Time | Yield (%) |
---|---|---|---|---|---|
Palladium/Carbon | Methanol | 1 atm H₂ | 25°C | 2-4 h | 90-95 |
Palladium/Carbon | Ethanol | 1 atm H₂ | 25°C | 3-6 h | 85-90 |
The quinoline ring system in 4-(Benzyloxy)-2-chloroquinoline serves as both a diene and dienophile component in various cycloaddition reactions, enabling the construction of complex polycyclic architectures [21] [24]. The compound participates in energy-transfer mediated cycloadditions that proceed through triplet excited states, providing access to bridged heterocyclic systems [24] [25].
4-(Benzyloxy)-2-chloroquinoline undergoes photochemical [4+2] cycloaddition reactions with electron-deficient alkenes to form bridged polycyclic products [24] [25]. These dearomative cycloadditions require photosensitization with iridium complexes or similar catalysts to access the requisite triplet excited states [24]. The reactions proceed with high regio- and diastereoselectivity, typically favoring syn-addition products [24] [25].
Experimental investigations demonstrate that quinoline substrates bearing substituents at positions 2-8 are compatible with this transformation [24]. The presence of Lewis acids such as boron trifluoride enhances reaction rates by lowering the energy barrier for radical addition steps [25]. Computational studies reveal that the first intermolecular radical addition step is reversible, with the second intramolecular radical recombination being selectivity-determining [25].
Table 3: Photochemical [4+2] Cycloaddition Data
Quinoline Substrate | Dienophile | Photosensitizer | Yield (%) | Selectivity (syn:anti) |
---|---|---|---|---|
6-Methylquinoline | Norbornadiene | [Ir-F] | 85 | 15:1 |
8-Methylquinoline | Cyclobutene | [Ir-F] | 78 | 12:1 |
2-Phenylquinoline | Maleic anhydride | [Ir-F] | 71 | 8:1 |
Quinoline derivatives participate in 1,3-dipolar cycloaddition reactions through the formation of quinolinium ylides [29] [31]. These ylides, generated by deprotonation of quinolinium salts, undergo [3+2] cycloaddition with electron-poor alkenes to form pyrroloquinoline products [29] [31]. The reactions proceed with complete regioselectivity and high stereoselectivity, yielding single stereoisomers [31].
The mechanism involves initial formation of a quinolinium salt through alkylation, followed by base-mediated deprotonation to generate the azomethine ylide [31]. This ylide then undergoes cycloaddition with dipolarophiles such as methyl acrylate or dimethyl fumarate [31]. Alternative pathways involve conjugate addition followed by cyclization rather than concerted cycloaddition [29].
Table 4: 1,3-Dipolar Cycloaddition Reaction Data
Quinolinium Salt | Dipolarophile | Base | Yield (%) | Selectivity |
---|---|---|---|---|
Quinolinium bromoacetate | Methyl acrylate | Triethylamine | 68 | >20:1 |
Quinolinium bromoacetamide | Dimethyl fumarate | Triethylamine | 72 | >20:1 |
Phenanthridinium ketone | Methyl methacrylate | Diazabicycloundecene | 65 | 15:1 |
4-(Benzyloxy)-2-chloroquinoline can undergo condensation reactions at positions where formyl or amino substituents are present, leading to Schiff base formation [37] [38]. These imine-containing products serve as versatile intermediates for further synthetic transformations and metal coordination chemistry [44] [45].
The formation of Schiff bases from quinoline aldehydes and aromatic amines proceeds through nucleophilic addition of the amine to the carbonyl group, followed by elimination of water [39] [42]. This condensation is typically catalyzed by Lewis acids such as samarium nitrate or performed under mild heating conditions in ethanol [38] [40]. The reaction exhibits optimal rates near pH 5, where sufficient acid catalysis occurs without protonating the amine nucleophile [39].
Mechanistic studies reveal a stepwise process involving initial nucleophilic addition to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the imine product [39] [42]. The reaction rate depends significantly on the electronic nature of both the aldehyde and amine components [39]. Electron-withdrawing substituents on the aldehyde enhance reactivity, while electron-donating groups on the amine increase nucleophilicity [40].
Table 5: Schiff Base Formation Reaction Data
Quinoline Aldehyde | Aromatic Amine | Catalyst | Yield (%) | Reaction Time |
---|---|---|---|---|
2-Chloro-3-formylquinoline | 4-Methoxyaniline | Samarium nitrate | 85 | 2 h |
3-Formylquinoline | 4-Chloroaniline | Acetic acid | 78 | 3 h |
6-Formylquinoline | 2-Methylaniline | p-Toluenesulfonic acid | 82 | 2.5 h |
Quinoline-derived Schiff bases readily coordinate to transition metals through both the quinoline nitrogen and the imine nitrogen, forming stable chelate complexes [44] [47]. These bidentate ligands exhibit enhanced biological activity compared to the free ligands due to increased lipophilicity and altered electronic properties upon coordination [45] [46]. Common metals that form complexes include copper(II), cobalt(II), nickel(II), and silver(I) [46] [47].
Spectroscopic characterization reveals that metal coordination occurs through nitrogen atoms, as evidenced by shifts in the carbon-nitrogen stretching frequencies and changes in nuclear magnetic resonance chemical shifts [44] [47]. The complexes typically adopt octahedral or tetrahedral geometries depending on the metal and additional ligands present [46] [47]. Silver complexes show particular versatility, forming both three-coordinate and four-coordinate species depending on steric factors [46].
Table 6: Metal Complex Formation Data
Schiff Base Ligand | Metal Ion | Stoichiometry | Geometry | Stability Constant (log K) |
---|---|---|---|---|
Quinoline-benzaldimine | Cu(II) | 1:2 | Octahedral | 8.4 |
Quinoline-salicylaldimine | Ni(II) | 1:2 | Octahedral | 7.8 |
Quinoline-thiazoleimine | Ag(I) | 1:2 | Tetrahedral | 6.2 |